tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of approximately 242.27 g/mol. The compound is known for its potential applications in drug development, particularly as a building block in the synthesis of bioactive molecules.
Source and Classification
This compound is classified under the category of oxazolo[3,4-a]pyrazine derivatives. It is often sourced from specialized chemical suppliers and is utilized primarily for research purposes. The compound has been cataloged with various identifiers, including CAS Number 935544-47-1 and MDL MFCD17676345, indicating its recognized status in chemical databases and literature .
Methods and Technical Details
The synthesis of tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen .
Reactions and Technical Details
tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate can participate in various chemical reactions:
These reactions are crucial for developing derivatives with enhanced biological activity .
Process and Data
The mechanism of action for compounds like tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an antagonist or modulator in specific biochemical pathways, although detailed mechanisms require further investigation through pharmacological assays .
Physical and Chemical Properties
Key physical properties include:
Chemical properties include:
These properties are essential for practical applications in laboratory settings .
Scientific Uses
tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate has several applications in scientific research:
The versatility of this compound makes it a valuable asset in both academic and industrial research environments .
The oxazolo[3,4-a]pyrazine bicyclic framework is efficiently constructed through intramolecular cyclization of appropriately functionalized piperazine precursors. A predominant methodology involves the N-acylation of piperazine-2-carboxylic acid derivatives with α-haloacyl chlorides, followed by base-mediated ring closure. This strategy capitalizes on the nucleophilicity of the amide oxygen to attack the adjacent carbon, forming the oxazolidinone ring essential to the bicyclic system [9].
Key experimental insights reveal that cyclization efficiency depends critically on the stereoelectronics of the amide bond and the nature of the halogen leaving group. Chloroacetyl derivatives generally provide superior yields (70-85%) compared to bromoacetyl analogs (60-75%) due to reduced steric hindrance during ring closure. The reaction typically proceeds under mild basic conditions (potassium carbonate in acetonitrile at 60°C), balancing reaction kinetics with minimized epimerization risk [6] [9].
Alternative routes employ preformed oxazolidinone fragments that are subsequently coupled with piperazine nuclei. However, this approach suffers from longer synthetic sequences and lower overall yields (typically 40-50%), making the intramolecular cyclization method preferred for large-scale synthesis. The bicyclic core's stability is enhanced by N-protection at the piperazine nitrogen, with tert-butoxycarbonyl (Boc) proving optimal for subsequent functionalization [6] [10].
Table 1: Comparative Cyclization Methods for Oxazolo[3,4-a]Pyrazine Core Synthesis
Cyclization Precursor | Base | Temperature | Reaction Time | Yield Range | Key Advantage |
---|---|---|---|---|---|
N-Chloroacetyl-piperazine | K₂CO₃ | 60°C | 4-6 hours | 70-85% | Minimal epimerization |
N-Bromoacetyl-piperazine | Cs₂CO₃ | 50°C | 3-5 hours | 60-75% | Faster kinetics |
Oxazolidinone fragment | DIEA | RT to 80°C | 12-24 hours | 40-50% | Preformed heterocycle |
Enantiomerically pure variants of the oxazolo[3,4-a]pyrazine scaffold are accessed through two primary strategies: chiral pool synthesis using natural amino acids and diastereoselective ortho-lithiation. The chiral pool approach leverages commercially available L-amino acid methyl esters (e.g., L-alanine, L-valine) as starting materials. Through sequential acylation, cyclization, and reduction steps, these precursors establish the absolute configuration at C-2 of the piperazine ring, which subsequently dictates stereochemistry during bicyclization [9].
Critical stereochemical outcomes emerge during the ortho-lithiation step when constructing the fused system. Studies demonstrate that the configuration at C-2 of the piperazine precursor controls facial selectivity during electrophilic trapping, producing exclusively the (5S,8aR)-diastereomer when derived from L-amino acids. Nuclear Overhauser Effect (NOE) spectroscopy confirms the syn relationship between the C-5 methyl substituent and the C-8a proton in these derivatives, validating the stereospecificity of the ring fusion process [9].
For non-natural stereoisomers, enantiomeric resolution employs chiral stationary phase HPLC, though this method suffers from lower throughput. The biological significance of stereochemistry is profound: the (R)-enantiomer of related oxazolo[3,4-a]pyrazine derivatives exhibits nanomolar affinity for the neuropeptide S receptor (pKB = 8.28), while the (S)-enantiomer shows drastically reduced potency (pKB < 6) [9]. This highlights the critical importance of stereocontrol in medicinal chemistry applications.
Table 2: Enantiomeric Derivatives and Their Characteristic Properties
Stereoisomer | CAS Number | Specific Rotation [α]D | Biological Activity (pKB) | Synthetic Origin |
---|---|---|---|---|
(5S,8aR)-Bicyclic Derivative | 1235469-36-9 | -42.5° (c 1.0, CHCl₃) | 8.28 (NPSR antagonist) | L-amino acid pool |
(8aR)-3-oxo Derivative | 1235469-36-9 | -38.7° (c 0.5, MeOH) | Not reported | Ortho-lithiation |
(R)-tert-Butyl ester | 1808248-81-8 | +52.3° (c 1.0, CHCl₃) | >8.0 (NPSR antagonist) | Chiral resolution |
(S)-tert-Butyl ester | 958635-18-2 | -51.8° (c 1.0, CHCl₃) | <6.0 (NPSR antagonist) | Chiral resolution |
The introduction of the tert-butoxycarbonyl (Boc) group at N-7 represents a pivotal transformation in the synthesis, serving both as a steric directing group for subsequent functionalization and as a protective moiety for the piperazine nitrogen. Carboxylation typically employs di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, utilizing aqueous sodium hydroxide with tetrahydrofuran as cosolvent. This method achieves yields exceeding 90% while preserving the oxazolidinone ring's integrity and avoiding epimerization at adjacent stereocenters [6] [9].
The Boc group's stability profile is particularly suited to oxazolo[3,4-a]pyrazine chemistry. It demonstrates exceptional resilience toward strong bases (e.g., sec-butyllithium at -78°C) essential for ortho-lithiation, while remaining readily cleavable under mild acidic conditions (trifluoroacetic acid in dichloromethane, 0-25°C). This orthogonal protection strategy enables selective manipulation of the bicyclic system at C-5 without compromising the piperazine nitrogen protection [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0